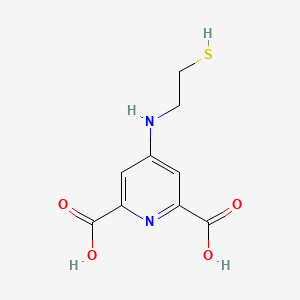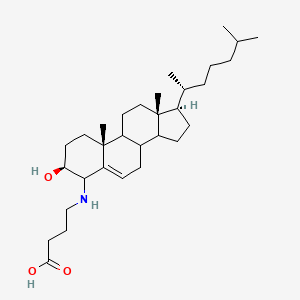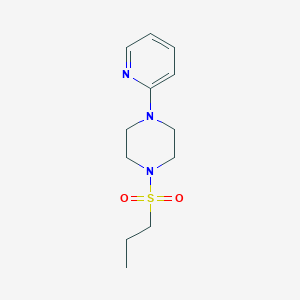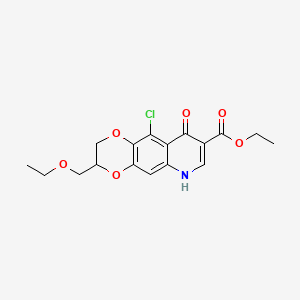
2,6-dimethyl-N-(4-methylphenyl)-4-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N-(4-methylphenyl)-4-quinolinamine is an aminoquinoline.
Applications De Recherche Scientifique
Chemical Properties and Electrophilicity
The compound's chemical properties, particularly concerning its steric effects, have been studied. For instance, the 2,6-dimethyl-N-phenylsulfonyl-1,4-benzoquinonimine, closely related to our compound of interest, demonstrates increased electrophilicity and redox potential due to the steric effect of methyl groups. This increased electrophilicity is crucial for the activation of the C=N bond to the addition of nucleophiles, which is a significant aspect in synthetic organic chemistry (Avdeenko et al., 2002).
Antimalarial and Antitumor Activities
Compounds related to 2,6-dimethyl-N-(4-methylphenyl)-4-quinolinamine exhibit biological activities. Specific derivatives have shown potent cytotoxic properties against various cancer cell lines and have been used in in vivo models for their curative effects against tumors. Furthermore, some derivatives display significant in vitro and in vivo biological efficacy against both drug-sensitive and drug-resistant malaria strains, highlighting the compound's relevance in developing new therapeutic agents for these diseases (Deady et al., 2003), (Vangapandu et al., 2003).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of the compound have been utilized in developing radioligands for noninvasive assessment of peripheral benzodiazepine type receptors in vivo using positron emission tomography (PET). This application is pivotal in medical diagnostics and research, particularly in neurology and oncology (Matarrese et al., 2001).
Advanced Material Synthesis
The compound is also instrumental in synthesizing advanced materials. For instance, it has been used in microwave-aided synthesis of 2,6-dimethyl-3-aryl-4(1H)-quinolones, showcasing its role in facilitating rapid, high-yield, and straightforward synthetic procedures, which are highly valuable in material science and engineering (Chang-chu, 2014).
Propriétés
Nom du produit |
2,6-dimethyl-N-(4-methylphenyl)-4-quinolinamine |
|---|---|
Formule moléculaire |
C18H18N2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
2,6-dimethyl-N-(4-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C18H18N2/c1-12-4-7-15(8-5-12)20-18-11-14(3)19-17-9-6-13(2)10-16(17)18/h4-11H,1-3H3,(H,19,20) |
Clé InChI |
BNEVHZDJSBSDRX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)C |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-(2-Chloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B1208825.png)




![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)
